molecular formula C25H28N4O4S B2553209 N-(2,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1189714-03-1

N-(2,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Cat. No.: B2553209
CAS No.: 1189714-03-1
M. Wt: 480.58
InChI Key: SZFQDFYXTLKINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex heterocyclic core (imidazo[1,2-c]quinazolinone) substituted with a 2-isopropyl group at position 2 and a thio-linked butanamide chain at position 3. Pharmacologically, imidazoquinazolinone derivatives are associated with kinase inhibition and antitumor activity, though further studies are needed to confirm its mechanisms .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4S/c1-6-20(23(30)26-18-12-11-15(32-4)13-19(18)33-5)34-25-27-17-10-8-7-9-16(17)22-28-21(14(2)3)24(31)29(22)25/h7-14,20-21H,6H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFQDFYXTLKINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1)OC)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Core Structure Key Substituents Synthesis Highlights
Target Compound Imidazo[1,2-c]quinazolinone 2-Isopropyl, 3-oxo, 5-thio-butanamide, N-(2,4-dimethoxyphenyl) Likely SN2 coupling or Mitsunobu reaction
(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-benzo[b][1,4]oxazin-4-yl)acetate Benzo[b][1,4]oxazin-3-one 1,2,4-Oxadiazole, methyl ester Cs2CO3-mediated alkylation in DMF
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinedione Exocyclic enone, benzamide EDC/HOBt-mediated amidation
N-(4-(2-(methyl(pyrazolyl)amino)thiazol-4-yl)phenyl)amide Thiazole-pyrazole hybrid N-methylpyrazole, benzamide Cyclocondensation with P2S5

Key Observations :

  • The target’s imidazoquinazolinone core is structurally distinct from benzo[b][1,4]oxazin () or thiazolidinedione (), offering unique electronic profiles due to fused aromaticity and electron-withdrawing 3-oxo groups.
  • The 5-thio-butanamide chain may enhance nucleophilic reactivity compared to ester or amide linkages in analogs .

Substituent Effects on Physicochemical Properties

Functional Group Target Compound Analog () Impact on Properties
Aromatic Amide N-(2,4-dimethoxyphenyl) N-phenyl () 2,4-Dimethoxy groups improve solubility and π-stacking vs. unsubstituted phenyl .
Thioether Linkage S-linked butanamide O-linked esters () Thioether enhances metabolic stability and metal chelation potential .
Heterocyclic Side Chains Imidazoquinazolinone Pyrazole-thiazole () Imidazoquinazolinone’s planar structure favors intercalation or kinase binding .

Pharmacological Implications (Hypothetical)

  • Kinase Inhibition: The imidazoquinazolinone core may target ATP-binding pockets in kinases, akin to pyrazole-thiazole hybrids in .
  • Anticancer Activity : Thioether-linked compounds (e.g., ’s 930944-60-8) often exhibit enhanced cytotoxicity due to redox modulation .
  • Solubility: The 2,4-dimethoxyphenyl group likely improves bioavailability compared to nonpolar analogs (e.g., ’s N-phenyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.